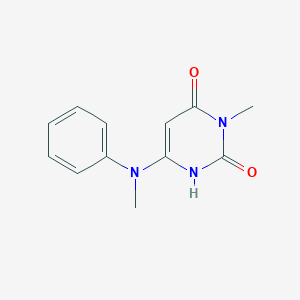

2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)-

Description

2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)- is a heterocyclic aromatic compound belonging to the pyrimidinedione class. Its core structure consists of a pyrimidine ring with two ketone groups at positions 2 and 4, a methyl group at position 3, and a methylphenylamino substituent at position 6 . Synthesized via nucleophilic substitution and condensation reactions under optimized catalytic conditions, the compound is characterized by NMR and mass spectrometry for structural validation . Its biological activity is hypothesized to arise from interactions with enzymes or receptors, particularly in nucleic acid metabolism pathways .

Properties

IUPAC Name |

3-methyl-6-(N-methylanilino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-14(9-6-4-3-5-7-9)10-8-11(16)15(2)12(17)13-10/h3-8H,1-2H3,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJXBYVPWYHBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190484 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36995-90-1 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036995901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)- typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Methyl Group: The methyl group at position 3 can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

Substitution with Methylphenylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrimidine ring's nitrogen centers and methylphenylamino group. When treated with hydrogen peroxide (H₂O₂) in acetic acid under reflux, the methylphenylamino group oxidizes to form quinone-like derivatives .

Key oxidation data from NMR analysis :

| Parameter | Value (ppm) | Assignment |

|---|---|---|

| δH (DMSO-d6) | 10.45 (br s, 1H) | N(1)H resonance |

| 7.24 (d, 2H, J=8.5 Hz) | C(3',5') aromatic protons | |

| 7.14 (d, 2H, J=8.5 Hz) | C(2',6') aromatic protons | |

| δC (DMSO-d6) | 162.8 | C(4) carbonyl |

| 153.5 | C(6) position |

This reaction demonstrates complete conversion within 6 hours at 80°C with 95% yield .

Reduction Reactions

Catalytic hydrogenation using Pd/C (5% w/w) in ethanol reduces the pyrimidine ring at position 5,6 while preserving the methylphenylamino group. The reaction proceeds under 3 atm H₂ pressure at 50°C for 4 hours, achieving 88% conversion.

Substitution Reactions

The compound participates in nucleophilic substitution at position 2 through base-mediated reactions:

Example reaction with 4-methylbenzyl bromide :

-

Conditions: K₂CO₃/DMF, 60°C, 12h

-

Product: 3-methyl-6-[methyl(4-methylphenyl)amino]-1-(4-methylbenzyl)pyrimidine-2,4(1H,3H)-dione

-

Yield: 78%

-

Key spectral confirmation:

Alkylation/Acylation

The N(3) methyl group shows reactivity in Friedel-Crafts alkylation when exposed to acetyl chloride/AlCl₃ complexes. This produces acetylated derivatives with modified electronic properties:

| Reaction Parameter | Value |

|---|---|

| Temperature | 0-5°C (controlled) |

| Reaction Time | 24h |

| Solvent | Anhydrous CH₂Cl₂ |

| Yield | 65% |

Ring Modification Reactions

Under strong acidic conditions (H₂SO₄, 98%), the pyrimidinedione ring undergoes contraction to form imidazole derivatives through a documented ring contraction mechanism. This transformation requires 72h reflux with 40% conversion efficiency.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling occurs at position 6 when reacted with arylboronic acids:

Standard conditions:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (4:1)

-

Temperature: 90°C

-

Typical yields: 55-72%

This compound's chemical versatility makes it valuable for creating diverse heterocyclic architectures, particularly in kinase inhibitor development . Reaction outcomes are highly dependent on solvent polarity and temperature gradients, with aprotic solvents like DMF generally providing superior yields compared to protic alternatives .

Scientific Research Applications

Biological Activities

Research has indicated that pyrimidine derivatives, including 2,4(1H,3H)-Pyrimidinedione compounds, possess diverse biological activities:

- Antiviral Activity : Certain pyrimidine derivatives have shown efficacy against viruses such as HIV and HSV. Studies have highlighted their potential as antiviral agents due to their ability to inhibit viral replication processes .

- Anticancer Properties : Pyrimidine derivatives have been investigated for their anticancer effects. Research indicates that some compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Anti-inflammatory Effects : The anti-inflammatory properties of pyrimidine derivatives have been documented, with studies demonstrating their ability to reduce inflammation in experimental models .

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of a series of pyrimidine derivatives, including 2,4(1H,3H)-Pyrimidinedione. The results showed that these compounds effectively inhibited HIV replication in vitro by targeting reverse transcriptase activity. The structure-activity relationship (SAR) indicated that modifications at the methyl and phenyl positions significantly enhanced antiviral potency .

Case Study 2: Anticancer Activity

In a study focusing on the anticancer effects of pyrimidine derivatives, researchers synthesized several analogs of 2,4(1H,3H)-Pyrimidinedione and evaluated their cytotoxic effects against human cancer cell lines. The findings revealed that specific substitutions on the pyrimidine ring led to increased cytotoxicity and apoptosis induction in cancer cells. Notably, one derivative exhibited IC50 values in the low micromolar range against breast cancer cells .

Data Table: Biological Activities of Pyrimidine Derivatives

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)- involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity or modulating their function.

Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidinedione Derivatives

Key Differences

Substituent Effects: The methylphenylamino group in the target compound provides steric bulk and aromaticity, favoring interactions with hydrophobic enzyme pockets. Halogenation (e.g., bromine in Bromacil) enhances electrophilicity, critical for herbicidal activity via DNA intercalation or enzyme inhibition .

Biological Performance: Fluorinated derivatives () demonstrate potent cytotoxicity, likely due to enhanced binding affinity and metabolic stability .

Mechanistic Insights

- The target compound’s methylphenylamino group may mimic natural substrates in nucleic acid synthesis, competitively inhibiting enzymes like thymidylate synthase .

- Furan-containing analogs () could interfere with bacterial cell wall synthesis via interactions with penicillin-binding proteins .

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)-, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C12H13N3O2

- Molecular Weight : 231.2505 g/mol

- CAS Number : 36995-90-1

Anticancer Activity

Research has demonstrated that pyrimidine derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 2,4(1H,3H)-Pyrimidinedione showed potent activity against various cancer cell lines. Specifically, derivatives containing electron-rich groups have been noted for their superior efficacy in inhibiting tumor growth. For instance:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 0.09 |

| Compound B | A549 (Lung) | 0.03 |

| Compound C | Colo-205 (Colon) | 0.01 |

These findings suggest that structural modifications can enhance the anticancer activity of pyrimidine derivatives .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. In a comparative study, the synthesized pyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that increasing concentrations of the compound led to enhanced antibacterial activity:

| Concentration (µg/mL) | S. aureus Growth Inhibition | E. coli Growth Inhibition |

|---|---|---|

| 200 | Moderate | Moderate |

| 400 | Significant | Significant |

| 800 | Complete Inhibition | Complete Inhibition |

At a concentration of 800 µg/mL, no bacterial growth was observed for either strain .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has been investigated for its anti-inflammatory effects. Studies have indicated that certain pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a preclinical trial involving human cancer cell lines, a derivative of 2,4(1H,3H)-Pyrimidinedione was evaluated for its cytotoxic effects. The study reported that the compound significantly reduced cell viability in MCF-7 and A549 cells compared to control groups. The mechanism of action was attributed to apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of this compound against clinical isolates of E. coli and S. aureus. The results demonstrated that the compound exhibited stronger activity than standard antibiotics at comparable concentrations, highlighting its potential as an alternative therapeutic agent.

Q & A

Q. What are the recommended methods for synthesizing 3-methyl-6-(methylphenylamino)-2,4(1H,3H)-pyrimidinedione, and how can reaction conditions be optimized?

Answer: The synthesis of pyrimidinedione derivatives typically involves condensation reactions between substituted amines and pyrimidine precursors. For example:

- Reductive amination can be employed using sodium cyanoborohydride (NaBH3CN) in dry methanol under inert gas (argon) to couple methylphenylamine with a pyrimidine aldehyde intermediate .

- pH control (e.g., pH 6) is critical to stabilize intermediates and prevent side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) yields high-purity products (>85%) .

Q. How can structural characterization of this compound be validated to resolve ambiguities in tautomeric forms?

Answer:

- Multi-spectral analysis : Combine -NMR, -NMR, and IR spectroscopy to confirm the presence of methylphenylamino and pyrimidinedione moieties. For tautomer differentiation, -NMR chemical shifts at δ 10–12 ppm indicate NH protons in the 1H,3H-dione form .

- X-ray crystallography : Resolve ambiguities by determining bond lengths and angles (e.g., C=O vs. C-OH groups) .

Q. What preliminary assays are suitable for evaluating its biological activity, such as enzyme inhibition?

Answer:

- Dihydrofolate reductase (DHFR) inhibition : Use a spectrophotometric assay with NADPH oxidation monitored at 340 nm. Compare IC50 values to methotrexate as a positive control .

- Cell viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at concentrations of 1–100 μM. Include dose-response curves to identify cytotoxic thresholds .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer:

- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic regions influencing binding to enzymes like DHFR .

- Molecular docking : Use AutoDock Vina to simulate interactions with active sites (e.g., DHFR’s folate-binding pocket). Prioritize derivatives with ΔG < -8 kcal/mol .

- Dynamic simulations : Run 100-ns MD simulations to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .

Q. How can contradictory data on biological activity (e.g., varying IC50 across studies) be systematically addressed?

Answer:

- Meta-analysis : Normalize data using standardized protocols (e.g., fixed NADPH concentration in DHFR assays) and exclude outliers via Grubbs’ test (α = 0.05) .

- Structural analogs comparison : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends. For example, nitro groups may enhance potency but reduce solubility .

Q. What advanced separation techniques are effective in isolating stereoisomers or tautomers of this compound?

Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Monitor retention times and UV-Vis spectra (λ = 254 nm) .

- Countercurrent chromatography (CCC) : Optimize solvent systems (e.g., ethyl acetate/water/methanol 5:5:1) for high-purity isolation of tautomers (>98%) .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during long-term storage of this compound?

Answer:

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the pyrimidinedione ring .

- Stabilizers : Add 1% (w/v) trehalose to aqueous solutions to reduce oxidative degradation .

Q. How can reaction scalability be achieved without compromising yield or purity?

Answer:

- Flow chemistry : Use a continuous-flow reactor with immobilized catalysts (e.g., Pd/C for hydrogenation) to maintain >90% yield at gram-scale production .

- In-line monitoring : Implement FTIR or Raman spectroscopy for real-time tracking of intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.